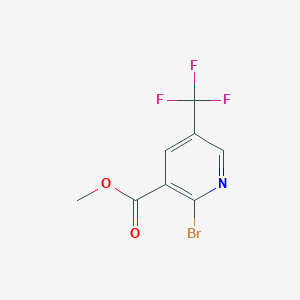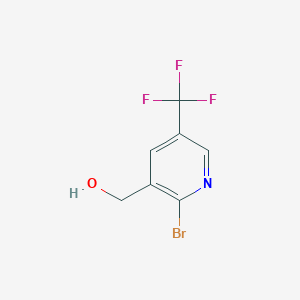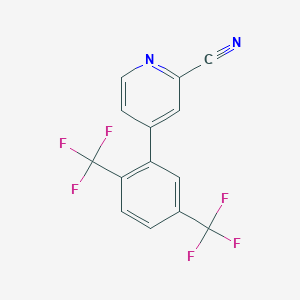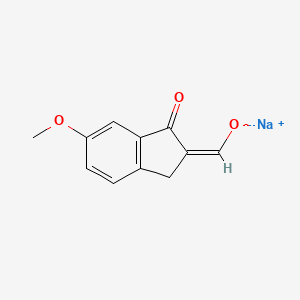
4-(3-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Descripción general
Descripción
The compound “4-(3-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring containing two carbon atoms and three nitrogen atoms. It is substituted with a 3-chlorophenyl group and a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,2,4-triazoles are often synthesized through the reaction of thiosemicarbazides and α-haloketones . The presence of a 3-chlorophenyl group suggests that a chlorinated phenyl compound was likely involved in its synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a phenyl ring, and a methyl group. The 3-chlorophenyl group would contribute to the compound’s polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring and the 3-chlorophenyl group. The electron-withdrawing nature of the chlorine atom could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of a 1,2,4-triazole ring and a 3-chlorophenyl group would likely contribute to its polarity and could influence properties such as solubility .Aplicaciones Científicas De Investigación
1. Antimicrobial Applications
A study by Bektaş et al. (2007) focused on synthesizing various 1,2,4-Triazole derivatives, including those related to 4-(3-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. These compounds were found to possess good or moderate antimicrobial activities against test microorganisms, showcasing their potential in antimicrobial applications (Bektaş et al., 2007).
2. Inhibition of Lipase and α-Glucosidase
In another study, Bekircan et al. (2015) synthesized novel compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These compounds showed significant anti-lipase and anti-α-glucosidase activities, indicating their potential use in treating diseases related to these enzymes (Bekircan et al., 2015).
Synthesis and Structural Characterization
3. Structural Characterization
Kariuki et al. (2021) synthesized and characterized compounds including 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Such studies are crucial for understanding the molecular structure and potential applications of these compounds in various fields (Kariuki et al., 2021).
Novel Compounds Synthesis
4. Novel Antimicrobial Derivatives
A 2010 study by Demirbaş et al. highlighted the synthesis of new biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties. These compounds, derived from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrated good antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Demirbaş et al., 2010).
5. Antibacterial Activity of Derivatives
In 2011, Plech et al. synthesized novel N2-hydroxymethyl and N2-aminomethyl derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. These compounds were screened for their antibacterial activity, contributing to the exploration of new antibacterial substances (Plech et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit enzymes such as tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .
Mode of Action
It’s known that similar compounds act as inhibitors of radical chain oxidation of organic compounds . This suggests that the compound might interact with its targets by inhibiting their activity, leading to changes in cellular processes.
Biochemical Pathways
Given its potential antioxidant action, it may influence pathways involving oxidative stress and reactive oxygen species .
Pharmacokinetics
Similar compounds have been shown to have a low absolute oral bioavailability, indicating an extensive hepatic first-pass effect . This suggests that the compound’s bioavailability may be influenced by its metabolism in the liver.
Result of Action
Similar compounds have been shown to have antioxidant action, suggesting that this compound may help to counteract the destructive effects of oxidative stress in the body .
Análisis Bioquímico
Biochemical Properties
4-(3-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine, which can affect nerve signal transmission. Additionally, this compound has been shown to interact with reactive oxygen species, influencing oxidative stress levels in cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce oxidative stress by increasing the levels of reactive oxygen species, which can lead to cellular damage . Furthermore, it affects gene expression by altering the transcription of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine . This inhibition disrupts normal nerve signal transmission, which can result in various physiological effects. Additionally, the compound interacts with reactive oxygen species, contributing to oxidative stress and subsequent cellular damage . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to degrade, leading to a decrease in its inhibitory effects on acetylcholinesterase . Long-term exposure to the compound can result in sustained oxidative stress, which may cause chronic cellular damage and affect cell viability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits mild inhibitory effects on acetylcholinesterase, while higher doses result in significant inhibition and increased oxidative stress . Toxic or adverse effects, such as neurotoxicity and behavioral changes, have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and contributes to the modulation of oxidative stress pathways . The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of reactive oxygen species and affect cellular redox states .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is known to interact with acetylcholinesterase, which facilitates its distribution in the nervous system . Additionally, its accumulation in specific tissues can lead to localized effects, such as increased oxidative stress in the brain .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and reactive oxygen species . This localization is essential for its role in modulating biochemical pathways and influencing cellular processes .
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-2-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-12-9(14)13(6-11-12)8-4-2-3-7(10)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOXYSCUMTVCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C=N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester](/img/structure/B1405487.png)

![2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide](/img/structure/B1405491.png)

![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)
![Methyl [(4-amino-2-nitrophenyl)thio]acetate](/img/structure/B1405496.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)


